4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide

Catalog No.
S11293538
CAS No.
M.F
C14H6ClF5N6O3
M. Wt
436.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluoropheny...

Product Name

4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide

IUPAC Name

4-chloro-5-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-3-carboxamide

Molecular Formula

C14H6ClF5N6O3

Molecular Weight

436.68 g/mol

InChI

InChI=1S/C14H6ClF5N6O3/c15-6-12(22-23-13(6)26(28)29)14(27)21-5-1-2-25(24-5)3-4-7(16)9(18)11(20)10(19)8(4)17/h1-2H,3H2,(H,22,23)(H,21,24,27)

InChI Key

GCZOBHVVSHAWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])CC3=C(C(=C(C(=C3F)F)F)F)F

4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound features a unique structure that includes a carboxamide group, multiple halogen substituents, and a pyrazole ring system. The presence of the pentafluorophenyl moiety significantly enhances its chemical properties, potentially increasing lipophilicity and biological activity. The molecular formula for this compound is C17H12ClF5N5O2C_{17}H_{12}ClF_5N_5O_2, and its systematic IUPAC name reflects its intricate structure.

The reactivity of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The chlorine and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions.
  • Reduction reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Formation of derivatives: The carboxamide group can undergo acylation or amidation reactions to form various derivatives.

The synthesis of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide typically involves multi-step synthetic routes:

  • Formation of the pyrazole core: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Introduction of substituents: The chlorination and nitration steps are carried out under controlled conditions to introduce the chlorine and nitro groups at specific positions on the aromatic rings.
  • Final coupling reaction: The pentafluorophenyl group is introduced via a coupling reaction using an appropriate coupling partner.

This compound has potential applications in:

  • Pharmaceutical development: Due to its anticipated biological activity, it could serve as a lead compound for the development of new therapeutic agents.
  • Agricultural chemistry: Similar compounds are often explored for use as agrochemicals or pesticides due to their efficacy against pests.

Interaction studies are crucial for understanding how 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide interacts with biological targets. These studies may involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Testing the compound's effects on cell lines to assess cytotoxicity and other biological responses.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructureNotable Features
4-Chloro-3-nitroanilineC6H5ClN2O2Contains an aniline structure with chlorine and nitro groups; potential for similar biological activity .
4-Chloro-3-nitrobenzotrifluorideC7H3ClF3NO2A fluorinated derivative that may exhibit different solubility and reactivity profiles .
4-Chloro-3-nitro-1H-pyrazoleC3H2ClN3O2A simpler pyrazole derivative that retains some functional similarity but lacks additional substituents .

The uniqueness of 4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide lies in its complex substitution pattern and the presence of multiple halogens which may enhance its lipophilicity and biological interactions compared to simpler analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

436.0110066 g/mol

Monoisotopic Mass

436.0110066 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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